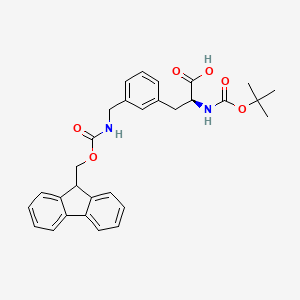

Boc-L-3-Aminomethylphe(Fmoc)

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry

Non-canonical amino acids, also referred to as unnatural amino acids (UAAs), are amino acids that are not among the 20 genetically coded protein-building blocks. thedailyscientist.org Their incorporation into peptides and proteins offers a means to introduce novel chemical functionalities, modify peptide conformation, and enhance stability. nih.gov This has profound implications for drug discovery and development, as ncAAs can be used to create peptides with improved pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

The strategic use of ncAAs can lead to peptides with increased resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. nih.govtandfonline.com By replacing L-amino acids with their D-isomers or introducing other structural modifications, the susceptibility of the peptide backbone to enzymatic cleavage can be significantly reduced. nih.govtandfonline.com Furthermore, the introduction of ncAAs can modulate the conformational flexibility of a peptide, locking it into a bioactive conformation and thereby increasing its potency and selectivity for a specific biological target. nih.gov

In medicinal chemistry, ncAAs serve as versatile building blocks for the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govnih.gov These modifications can enhance oral bioavailability, improve metabolic stability, and reduce potential immunogenicity. researchgate.nettandfonline.com The expanded chemical space offered by ncAAs allows for the fine-tuning of a peptide's properties to overcome the limitations often associated with native peptides as therapeutic agents. researchgate.netacs.org

Overview of N-alpha-Boc and Side-Chain-Fmoc Protected Phenylalanine Derivatives

The strategic use of orthogonally protected amino acids is particularly crucial when synthesizing peptides containing modified residues or when specific side-chain modifications are desired. A prime example of such a building block is a phenylalanine derivative where the α-amino group is protected by a Boc group and a functional group on the side chain is protected by an Fmoc group.

One such compound is Boc-L-3-Aminomethylphe(Fmoc)-OH . In this molecule, the core structure is L-phenylalanine, which has been modified at the 3-position of the phenyl ring with an aminomethyl group (-CH₂NH₂).

The N-alpha-Boc protection allows for its incorporation into a peptide chain using standard Boc-SPPS protocols. The Boc group can be selectively removed with TFA to allow for the elongation of the peptide chain from the N-terminus.

The side-chain-Fmoc protection on the aminomethyl group provides an orthogonal handle for further modification. The Fmoc group is stable to the acidic conditions used for Boc deprotection but can be selectively removed using a mild base like piperidine (B6355638). This unmasks the primary amine on the side chain, which can then be used for a variety of purposes, such as:

Branched peptide synthesis: A second peptide chain can be synthesized from the deprotected side-chain amine.

Cyclization: The side-chain amine can be reacted with a C-terminal carboxylic acid or another side-chain functional group to form a cyclic peptide.

Conjugation: The amine can be used as a point of attachment for other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs.

This dual protection strategy offers immense flexibility in peptide design, enabling the synthesis of complex and highly functionalized peptides that would be difficult to achieve with standard protecting group schemes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPUJXXHNINCPZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113898 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-13-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Transformations of Boc L 3 Aminomethylphe Fmoc

Precursor Synthesis and Stereoselective Preparation of L-3-Aminomethylphenylalanine Backbone

The synthesis of the L-3-aminomethylphenylalanine backbone is a crucial first step that dictates the stereochemistry of the final product. Various stereoselective methods have been developed to produce this non-natural amino acid. chemrxiv.orgbeilstein-journals.orgnih.gov One common approach involves the asymmetric hydrogenation of a dehydroamino acid precursor, which allows for the establishment of the desired L-configuration at the α-carbon. chemrxiv.org Another strategy utilizes enzymatic methods, such as the use of phenylalanine ammonia (B1221849) lyase (PAL), which can catalyze the addition of ammonia to a cinnamic acid derivative to form L-phenylalanine analogs. nih.gov

Furthermore, synthetic routes starting from readily available chiral precursors, like L-leucine, have been employed to construct the desired backbone. nih.gov These methods often involve multiple steps, including the introduction of the aminomethyl group at the meta position of the phenyl ring. The precise stereochemical control during these synthetic transformations is paramount to ensure the enantiomeric purity of the L-3-aminomethylphenylalanine backbone. chemrxiv.orgbeilstein-journals.orgnih.gov

Regioselective Introduction of N-alpha-tert-Butoxycarbonyl (Boc) Protection

With the L-3-aminomethylphenylalanine backbone in hand, the next step is the regioselective protection of the α-amino group with the tert-butoxycarbonyl (Boc) group. organic-chemistry.org This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.ukbeilstein-journals.org The choice of base and solvent is critical to ensure that the Boc group is selectively introduced onto the more nucleophilic α-amino group without significant side reactions at the less reactive aminomethyl side chain. organic-chemistry.org

The reaction is often carried out in a biphasic system of an organic solvent and water, with a base such as sodium bicarbonate or sodium hydroxide. fishersci.co.uk Alternatively, organic bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous organic solvent can be used. fishersci.co.uk The Boc protecting group is favored for its stability under a wide range of conditions and its facile removal under acidic conditions, providing an orthogonal protection strategy in combination with the base-labile Fmoc group. total-synthesis.com

Regioselective Introduction of 9-Fluorenylmethoxycarbonyl (Fmoc) Protection on the Aminomethyl Moiety

Following the protection of the α-amino group, the aminomethyl side chain is selectively protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a critical step for ensuring the orthogonality of the protecting groups. nih.govsigmaaldrich.com The reaction is typically performed using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. ub.edu The conditions must be carefully controlled to prevent the acylation of the already protected α-amino group or the formation of di-Fmoc derivatives.

The use of Fmoc-benzotriazole derivatives has also been reported to provide clean and high-yielding reactions with various amino acids. organic-chemistry.org The Fmoc group is stable to the acidic conditions used to remove the Boc group, but it is readily cleaved by treatment with a mild base, such as piperidine (B6355638). nih.gov This orthogonal protecting group strategy is fundamental to the utility of Boc-L-3-Aminomethylphe(Fmoc) in solid-phase peptide synthesis (SPPS). nih.govnih.gov

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of Boc-L-3-Aminomethylphe(Fmoc) requires careful optimization of reaction conditions at each step. For the protection steps, factors such as the stoichiometry of the reagents, reaction temperature, and choice of solvent and base play a significant role. researchgate.net For instance, in the Fmoc protection step, using a hindered base can help to minimize side reactions. ub.edu

Purification of the intermediates and the final product is also critical. Chromatographic techniques, such as column chromatography, are often employed to remove impurities and unreacted starting materials. nih.gov The purity of the final compound is typically assessed by high-performance liquid chromatography (HPLC) and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ub.edunih.gov The optimization process aims to develop a robust and scalable synthesis that consistently delivers the desired product in high quality. researchgate.net

Derivatization Strategies for Functional Group Diversification

The orthogonally protected nature of Boc-L-3-Aminomethylphe(Fmoc) makes it a versatile platform for functional group diversification. nih.govnih.govacs.org After selective deprotection of either the Boc or Fmoc group, the newly liberated amino group can be subjected to a variety of chemical transformations.

For example, removal of the Fmoc group with piperidine exposes the aminomethyl side chain, which can then be acylated with various carboxylic acids, sulfonylated, or alkylated to introduce a wide range of functional moieties. nih.gov This allows for the synthesis of peptides with modified side chains that can serve as probes for studying biological processes or as components of novel therapeutic agents.

Conversely, selective removal of the N-terminal Boc group with an acid like trifluoroacetic acid (TFA) allows for the elongation of the peptide chain from the α-amino group in standard SPPS protocols. nih.gov This dual functionality enables the creation of complex branched or cyclic peptides. acs.org Furthermore, both the Boc and Fmoc protected amino groups can be utilized in various coupling reactions, such as the formation of N,O-acetals, to generate novel peptide scaffolds. rsc.org

Orthogonal Deprotection Strategies and Reactivity Profiles of Boc L 3 Aminomethylphe Fmoc

Selective Cleavage of the N-alpha-Boc Group under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the α-amino function of the phenylalanine backbone. Its key characteristic is its stability under a wide range of conditions, including the basic and nucleophilic environments required for Fmoc group removal, yet its clean lability under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com This acid-labile nature is the cornerstone of its utility in orthogonal protection schemes, such as the Boc/Fmoc strategy, where differential removal of protecting groups is essential. nih.govgoogle.com The cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). americanpeptidesociety.org The process results in the formation of a volatile isobutylene (B52900) and carbon dioxide, leaving the protonated amine. nih.gov

Investigation of Acid-Labile Protecting Group Removal Kinetics

The deprotection of the N-alpha-Boc group is an acid-catalyzed process involving the protonation of the carbamate (B1207046) functionality, followed by fragmentation. acs.orgresearchgate.net Kinetic studies on the cleavage of Boc-protected amines have provided significant insights into the reaction mechanism. Research has demonstrated that the reaction rate can exhibit a second-order dependence on the concentration of certain acids, such as hydrochloric acid (HCl). acs.orgresearchgate.net This suggests a mechanism involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial protonation. acs.org

In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to proceed at a practical rate. acs.org The efficiency and rate of cleavage are influenced by factors including the acid strength, its concentration, the solvent system, and the reaction temperature. nih.gov Thermal deprotection in the absence of an acid catalyst is also possible but requires high temperatures. nih.gov

Table 1: Conditions for N-alpha-Boc Deprotection

| Reagent | Typical Conditions | Kinetic Profile | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Requires large excess of acid. acs.org | Standard method in solid-phase peptide synthesis (SPPS); can lead to side reactions without scavengers. americanpeptidesociety.org |

| Hydrochloric Acid (HCl) | HCl in an organic solvent (e.g., dioxane, propan-2-ol) | Second-order dependence on HCl concentration. acs.org | Used in both solution-phase and solid-phase synthesis. brieflands.com |

| Montmorillonite K-10 | Catalytic amount in a non-polar solvent | Heterogeneous catalysis. | A mild, solid acid catalyst that can offer selectivity. researchgate.net |

| Thermal (Flow Chemistry) | 150-230 °C in solvents like methanol (B129727) or TFE | Temperature and residence time dependent. | Allows for selective deprotection without acid catalysts. nih.gov |

Mitigation of Side Reactions during Boc Deprotection

The primary challenge during the acidic cleavage of the Boc group is the generation of the highly reactive tert-butyl cation. organic-chemistry.org This electrophile can cause unwanted alkylation of nucleophilic amino acid side chains within the peptide sequence, particularly tryptophan, methionine, cysteine, and tyrosine. acs.orgsigmaaldrich.com

To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail. These molecules are designed to trap the carbocations as they are formed. sigmaaldrich.com

Common scavengers and their functions include:

Triisopropylsilane (TIS): Effectively reduces and traps carbocations. It is particularly useful for protecting tryptophan residues.

Water: Acts as a scavenger and helps to hydrolyze any remaining reactive species.

Thioanisole/Dimethyl Sulfide (DMS): Used to prevent the alkylation of methionine and cysteine. acs.orgsigmaaldrich.com

1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Potent scavengers for protecting cysteine residues from S-tert-butylation. acs.org

Phenol or Cresol: Used to protect tyrosine side chains from alkylation. acs.org

Lowering the reaction temperature (e.g., to 0-5 °C) can also help to minimize side reactions, such as the formation of aspartimide from aspartic acid residues. sigmaaldrich.com

Selective Cleavage of the Side-Chain Fmoc Group under Basic Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) group, protecting the side-chain aminomethyl function of the phenylalanine derivative, is characterized by its lability to basic conditions. wikipedia.org This property is orthogonal to the acid-labile Boc group, allowing the selective deprotection of the side-chain amine without affecting the N-alpha-Boc group or many other acid-sensitive protecting groups. masterorganicchemistry.comnih.gov The standard condition for Fmoc removal is treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.org

Examination of Base-Labile Protecting Group Removal Mechanisms

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. thieme-connect.de The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base (e.g., piperidine). publish.csiro.au This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then rapidly undergoes elimination, releasing the highly electrophilic dibenzofulvene (DBF) and the carbamate of the deprotected amine. The carbamate subsequently decarboxylates to yield the free amine. thieme-connect.de

The secondary amine used for deprotection, such as piperidine, serves a dual role. It not only acts as the base to initiate the cleavage but also functions as a nucleophilic scavenger, trapping the released dibenzofulvene to form a stable adduct. google.comwikipedia.org This prevents the DBF from reacting with the newly liberated amine or other nucleophiles present in the reaction mixture. google.com

Control of Racemization and Aspartimide Formation

While Fmoc chemistry is widely used due to its mild conditions, the repetitive use of base for deprotection can promote significant side reactions, most notably aspartimide formation and racemization. nih.govamericanpeptidesociety.org

Aspartimide Formation: This is a particularly problematic side reaction that occurs when a peptide sequence contains an aspartic acid (Asp) residue, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences. peptide.com The basic conditions of Fmoc deprotection can cause the peptide backbone nitrogen to attack the side-chain carbonyl of the protected Asp residue, forming a five-membered succinimide (B58015) ring (aspartimide). nih.gov This mass-neutral rearrangement is difficult to detect and can lead to several by-products, including the desired α-peptide, the undesired β-peptide (via ring-opening), and piperidide adducts. nih.govpeptide.com

Strategies to control aspartimide formation include:

Adding acidic modifiers: Incorporating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) into the piperidine deprotection solution can significantly suppress aspartimide formation. nih.govnih.govresearchgate.net

Using weaker bases: Replacing piperidine with the less basic piperazine (B1678402) has been shown to reduce the incidence of this side reaction. biotage.com

Modifying the Asp side-chain protection: Employing bulkier side-chain protecting groups can sterically hinder the formation of the succinimide ring. biotage.com

Racemization: Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization (loss of stereochemical integrity) during activation for coupling, especially under basic conditions or at elevated temperatures. nih.govresearchgate.net Control measures include lowering the coupling reaction temperature and using hindered amines or specific additives in the coupling cocktail to minimize epimerization. nih.govresearchgate.net

Sequential and Differential Deprotection Strategies in Multistep Synthesis

The presence of two orthogonal protecting groups, Boc and Fmoc, on a single amino acid building block like Boc-L-3-Aminomethylphe(Fmoc) is a powerful tool for the synthesis of complex peptides and peptidomimetics. google.comsigmaaldrich.com This dual protection allows for sequential and site-specific modifications.

For instance, in the context of a growing peptide chain synthesized via Fmoc-SPPS, the side-chain Fmoc group of the incorporated Boc-L-3-Aminomethylphe(Fmoc) residue remains intact during the standard deprotection cycles of the N-terminal Fmoc groups. After the main peptide backbone is assembled, the side-chain Fmoc group can be selectively removed using basic conditions. This unmasks the primary aminomethyl group on the phenylalanine side chain, making it available for specific modifications such as:

Branching: Coupling of another peptide chain.

Cyclization: Forming a linkage with another part of the peptide.

Conjugation: Attaching reporter molecules like fluorophores, biotin, or other chemical probes.

Following the side-chain modification, the N-alpha-Boc group can be retained for subsequent steps or removed under acidic conditions as part of a final deprotection strategy. This hierarchical deprotection capability is essential for creating molecules with precisely controlled architectures. sigmaaldrich.com The orthogonality can be further extended by using additional protecting groups like Dde or ivDde, which are removed by hydrazine, allowing for even more complex, multi-functionalized structures. sigmaaldrich.com

Table 2: Orthogonal Deprotection Scheme

| Protecting Group | Location on Compound | Cleavage Condition | Stable To |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | N-alpha | Acid (e.g., TFA) americanpeptidesociety.org | Base (e.g., Piperidine), Nucleophiles organic-chemistry.org |

| Fmoc (9-fluorenylmethoxycarbonyl) | Side-Chain (Aminomethyl) | Base (e.g., Piperidine) wikipedia.org | Acid (e.g., TFA) publish.csiro.au |

Applications of Boc L 3 Aminomethylphe Fmoc in Complex Peptide Architecture Construction

Incorporation into Linear Peptide Sequences via Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. rsc.orgiris-biotech.de This method simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. iris-biotech.de The two dominant strategies in SPPS are defined by the type of protecting group used for the temporary protection of the N-terminal alpha-amino group: the acid-labile Boc group or the base-labile Fmoc group. americanpeptidesociety.org

Boc-L-3-Aminomethylphe(Fmoc) is designed for seamless integration into SPPS, particularly within a Boc-based strategy. peptide.com In this approach, the Nα-Boc group of the amino acid is removed with an acid, typically trifluoroacetic acid (TFA), to expose the amine for coupling with the next amino acid in the sequence. peptide.com Throughout the synthesis of the linear peptide backbone, the base-labile Fmoc group on the 3-aminomethylphenylalanine side chain remains intact, as it is stable to the acidic conditions used for Boc removal. nih.gov This ensures that the side-chain amine does not interfere with the chain elongation process, reserving it for later, specific modifications. sigmaaldrich.com This "orthogonal" nature, where one protecting group can be removed without affecting the other, is fundamental to its utility in creating complex peptides. nih.gov

Utilization in the Synthesis of Branched Peptides and Peptidomimetics

The synthesis of branched peptides, where one or more peptide chains are attached to the side chain of an amino acid within a central peptide backbone, is a powerful strategy for developing novel biomaterials and therapeutics. rsc.org Such structures can mimic complex natural proteins or serve as scaffolds for presenting multiple copies of a bioactive motif. The use of orthogonally protected amino acids is essential for creating these architectures. rsc.orgsigmaaldrich.com

Boc-L-3-Aminomethylphe(Fmoc) is an ideal building block for this purpose. Once the primary linear peptide sequence is assembled on the solid support, the side-chain Fmoc group of the aminomethylphenylalanine residue can be selectively cleaved using a base, such as piperidine (B6355638). sigmaaldrich.com This deprotection step does not affect the acid-labile Boc protecting group on the N-terminus or other acid-labile side-chain protecting groups. nih.gov The newly exposed primary amine on the side chain serves as a branching point, where a second peptide chain can be initiated and elongated, leading to a well-defined branched peptide structure. researchgate.net This methodology also extends to the creation of peptidomimetics, where non-peptidic moieties are attached to the side chain to enhance properties like stability or to explore structure-activity relationships.

Role in Cyclization Strategies for Constrained Peptide Scaffolds

Cyclization is a widely used technique to impart conformational rigidity to peptides, which can lead to increased proteolytic stability, enhanced binding affinity, and improved target specificity. nih.gov Creating these constrained scaffolds often relies on the selective reaction between two functional groups within the peptide chain. sigmaaldrich.com

The unique structure of Boc-L-3-Aminomethylphe(Fmoc) provides a versatile handle for on-resin cyclization. After the linear peptide has been synthesized, the side-chain Fmoc group can be removed to liberate the aminomethyl group. This amine can then be reacted with an activated carboxylic acid group elsewhere in the peptide. Common strategies include:

Side-chain-to-tail cyclization: The side-chain amine is reacted with the C-terminal carboxylic acid of the peptide, which is cleaved from the resin prior to cyclization or activated while still attached to a specialized linker.

Side-chain-to-side-chain cyclization: The amine can be coupled with the carboxylic acid side chain of another amino acid, such as Aspartic acid or Glutamic acid, to form a lactam bridge.

These cyclization strategies, enabled by the orthogonal protection of Boc-L-3-Aminomethylphe(Fmoc), are instrumental in generating libraries of structurally diverse and conformationally constrained peptides for drug discovery and material science. nih.govresearchgate.net

Development of Peptide Conjugates and Modified Peptides

The ability to perform site-specific modifications is crucial for developing advanced peptide-based tools and therapeutics, including peptide-drug conjugates (PDCs). chemimpex.com

Bioconjugation involves attaching other molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads, to a peptide. chemimpex.comchemimpex.com The aminomethyl side chain of the phenylalanine derivative in Boc-L-3-Aminomethylphe(Fmoc) serves as a specific and predictable point for such modifications.

The synthetic route is straightforward: following the assembly of the linear peptide, the side-chain Fmoc group is removed on-resin. The exposed amine becomes a nucleophilic handle that can be selectively targeted for conjugation. This allows for the attachment of a wide variety of molecules without altering other parts of the peptide. This site-specific approach is a significant advantage over random conjugation methods, which can yield heterogeneous mixtures that are difficult to characterize. The use of orthogonally protected building blocks like this is a standard and powerful approach for preparing well-defined peptide conjugates. sigmaaldrich.com

Post-translational modifications (PTMs) are covalent modifications to amino acid side chains that occur after protein synthesis and are critical for regulating almost all aspects of protein function. nih.gov Synthesizing peptides that contain mimics of these PTMs is a vital tool for studying their biological roles. sigmaaldrich.com

While standard Fmoc-based SPPS is compatible with synthesizing peptides containing stable PTMs like phosphorylation, it is unsuitable for base-labile modifications, as they would be destroyed during the repeated piperidine treatment used for Fmoc removal. nih.gov A Boc-SPPS strategy, however, uses acid for deprotection and is compatible with these sensitive PTMs.

Boc-L-3-Aminomethylphe(Fmoc) can be used within a Boc-SPPS framework to create a site for introducing a PTM mimic. After the peptide is built, the side-chain Fmoc group is removed, and the exposed amine can be modified to mimic natural PTMs. For example, acetylation or methylation of this amine can mimic the modifications that naturally occur on lysine (B10760008) residues. This approach allows for the creation of homogenous peptides with specific, base-sensitive PTM mimics, enabling detailed studies of their effects on protein structure and function. nih.gov

Conformational and Structural Investigations of Peptides Incorporating Boc L 3 Aminomethylphe Fmoc

Impact on Peptide Backbone Conformation

The introduction of a bulky, non-natural amino acid side chain like that of Boc-L-3-Aminomethylphe(Fmoc) can exert significant steric influence on the local peptide backbone conformation. The backbone of a peptide is flexible, primarily defined by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The sterically allowed combinations of these angles determine the secondary structure of the peptide, such as α-helices and β-sheets.

The large side chain of Boc-L-3-Aminomethylphe(Fmoc) can restrict the accessible conformational space for the φ and ψ angles. Studies on peptides with other bulky side chains have shown that such residues can act as "turn-inducers" or, conversely, as "helix-breakers," depending on the specific interactions. scispace.com The presence of the 3-aminomethylphenyl group extends the side chain further from the Cα, and the attached Fmoc group adds considerable bulk. This can lead to specific side chain-backbone interactions, such as N-H···π interactions between the amide proton of the following residue and the phenyl ring, which have been shown to stabilize extended β-strand conformations in phenylalanine derivatives. mpg.de

Furthermore, the substitution pattern of the amino acid itself is critical. As Boc-L-3-Aminomethylphe(Fmoc) is a derivative of an α-amino acid, it is integrated into the peptide backbone like any canonical amino acid. However, the principles observed in studies of β-amino acids, which have an additional carbon in their backbone, are relevant. scirp.orgscirp.org These studies demonstrate that even subtle changes to side chains can constrain the backbone and promote the formation of stable, predictable secondary structures that differ from those of natural peptides. scirp.org In the case of Boc-L-3-Aminomethylphe(Fmoc), the modified side chain could favor unique turn structures or extended conformations to minimize steric clashes.

| Secondary Structure | Ideal φ Angle (°) | Ideal ψ Angle (°) | Potential Impact of Boc-L-3-Aminomethylphe(Fmoc) |

|---|---|---|---|

| Right-handed α-helix | -57 | -47 | Steric hindrance from the bulky side chain may disfavor this compact helical structure. |

| Parallel β-sheet | -119 | +113 | Extended conformations are often more accommodating for bulky side chains, potentially favoring β-sheet formation. frontiersin.org |

| Antiparallel β-sheet | -139 | +135 | |

| Type II β-turn | -60 (i+1), +80 (i+2) | +120 (i+1), 0 (i+2) | The residue may be accommodated in or promote specific turn types to orient the large side chain away from the backbone. scispace.com |

Side-Chain Orientation and Rotamer Preferences in Modified Peptides

The orientation of the amino acid side chain is described by a series of dihedral angles (chi, χ). For a phenylalanine derivative, χ1 defines the rotation around the Cα-Cβ bond, and χ2 defines the rotation around the Cβ-Cγ bond (to the phenyl ring). The presence of the 3-(Fmoc-aminomethyl) substituent introduces additional rotational freedom and complexity.

The preferred side-chain conformations, or rotamers, are influenced by a combination of steric hindrance and non-covalent interactions. oup.com For canonical amino acids, rotamer libraries are derived from high-resolution protein structures. nih.gov For non-canonical amino acids like Boc-L-3-Aminomethylphe(Fmoc), such libraries are not available and must be determined through computational modeling or inferred from experimental data. nih.govnih.govresearchgate.net

The χ1 angle for phenylalanine typically prefers values around -60° (g-), +60° (g+), and 180° (trans). The bulky Fmoc-aminomethyl group at the meta position of the phenyl ring is expected to create significant steric clashes that would likely disfavor certain rotameric states or create new, unique preferences to minimize energy. For instance, the side chain might preferentially adopt an extended conformation to position the bulky Fmoc group away from the peptide backbone. The orientation of the phenyl ring itself (χ2) will be strongly coupled to the χ1 angle to avoid unfavorable interactions. Studies on other phenylalanine derivatives have shown that side-chain to backbone hydrogen bonds or π-stacking interactions can lock the side chain into a specific orientation. mpg.deethz.ch

| Dihedral Angle | Description | Typical Rotameric States for Phe (°) | Expected Influence of 3-(Fmoc-aminomethyl) Group |

|---|---|---|---|

| χ1 (N-Cα-Cβ-Cγ) | Rotation of the side chain relative to the backbone | -60, 180, +60 | Steric clashes with the backbone may restrict rotation, favoring the trans (180°) conformation to extend the side chain away from the peptide. |

| χ2 (Cα-Cβ-Cγ-Cδ1) | Rotation of the phenyl ring | ~90, ~-90 | The large substituent will likely create a higher rotational barrier, potentially favoring an orientation that minimizes interaction with the peptide backbone and solvent. |

| Additional Dihedrals | Rotation around bonds in the aminomethyl-Fmoc moiety | N/A | These add significant flexibility but also potential for intramolecular interactions (e.g., H-bonding, π-stacking) that could stabilize a particular overall conformation. |

Theoretical Studies and Computational Modeling of Conformational Space

Given the complexity of peptides containing Boc-L-3-Aminomethylphe(Fmoc), theoretical and computational methods are indispensable for exploring their conformational landscape. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow for a detailed investigation of the structures and energies of possible conformers. scirp.orgresearchgate.net

DFT calculations can be used to determine the relative energies of different backbone (φ, ψ) and side-chain (χ) conformations for a model dipeptide containing the modified residue. researchgate.net This helps identify the most stable, low-energy structures in a vacuum or with solvation models. Such studies have been used to analyze the conformational energies of other modified amino acids, revealing the importance of intramolecular hydrogen bonding and solvent effects in stabilizing certain structures. scirp.orgscirp.org

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a peptide containing Boc-L-3-Aminomethylphe(Fmoc) in a more realistic, solvated environment. By simulating the movements of the peptide over time, MD can reveal the preferred rotameric states, the flexibility of the peptide backbone, and the probability of forming specific secondary structures. oup.com For a residue as complex as this, MD simulations would be crucial to sample the vast conformational space created by the numerous rotatable bonds in the side chain and to understand how its dynamics are coupled to the rest of the peptide.

Spectroscopic Techniques for Structural Elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD)

Experimental validation of the conformational properties predicted by computational models is achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) being the most prominent. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. researchgate.net For a peptide containing Boc-L-3-Aminomethylphe(Fmoc), a combination of 1D and 2D NMR experiments would be employed.

Resonance Assignment: The first step is to assign all the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals to specific atoms in the peptide. nih.govresearchgate.net This can be challenging due to the complexity and potential for signal overlap from the numerous aromatic protons in the Fmoc and phenyl groups.

Conformational Analysis: Once assigned, several NMR parameters provide structural information:

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. mdpi.com Key NOEs would include those between the side-chain protons and backbone amide protons, which would define the side-chain orientation (rotamers).

J-Coupling Constants: The ³J(HN,Hα) coupling constant is related to the backbone dihedral angle φ.

Chemical Shifts: The Cα and Cβ chemical shifts are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or sheet conformations.

Circular Dichroism (CD) Spectroscopy

Far-UV CD (190-250 nm): This region is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the CD spectrum in this region are characteristic of different secondary structures. creative-proteomics.com For example, an α-helix typically shows strong negative bands around 222 nm and 208 nm, while a β-sheet shows a negative band around 218 nm. creative-proteomics.comresearchgate.net

Near-UV CD (250-350 nm): This region is sensitive to the environment of aromatic side chains (like phenylalanine and the Fmoc group) and disulfide bonds. creative-proteomics.comunits.it The Fmoc group is a very strong chromophore and would be expected to produce a significant signal in the near-UV region. researchgate.net Changes in this signal upon folding or binding can provide information about the specific orientation and environment of the Boc-L-3-Aminomethylphe(Fmoc) side chain. However, the strong absorbance of the Fmoc and phenyl groups can also interfere with the far-UV spectrum, potentially requiring correction methods to accurately analyze the secondary structure. nih.gov

| Secondary Structure | Characteristic Far-UV CD Signals (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208, positive band at ~193 |

| β-Sheet | Negative band at ~218, positive band at ~195 |

| Random Coil | Strong negative band near 200 |

| Aromatic Contribution (Fmoc/Phenyl) | Signals in the 250-350 nm range and potential interference below 230 nm |

Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Boc-L-3-Aminomethylphe(Fmoc) | N-α-(tert-Butoxycarbonyl)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl-L-phenylalanine |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Phe | Phenylalanine |

Advanced Analytical Methodologies for Research on Boc L 3 Aminomethylphe Fmoc and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Boc-L-3-Aminomethylphe(Fmoc) and for monitoring the progress of reactions in which it is a reactant or product. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Detailed research findings indicate that the purity of Fmoc- and Boc-protected amino acids is routinely determined by HPLC, with expected purity levels often exceeding 95-98%. sigmaaldrich.comsigmaaldrich.comcusabio.com For a compound like Boc-L-3-Aminomethylphe(Fmoc), a typical RP-HPLC method would involve a C18 column and a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. The progress of a synthesis can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC to observe the consumption of starting materials and the formation of the desired product.

Table 1: Illustrative HPLC Method for Purity Analysis of Boc-L-3-Aminomethylphe(Fmoc)

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for Fmoc group) and 214 nm (for peptide backbone) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

This method allows for the separation of Boc-L-3-Aminomethylphe(Fmoc) from potential impurities such as starting materials, by-products from the coupling reactions, or degradation products.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and validating the structure of Boc-L-3-Aminomethylphe(Fmoc). Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak.

The molecular formula of Boc-L-3-Aminomethylphe(Fmoc) is C₃₀H₃₂N₂O₆, which corresponds to a molecular weight of 516.59 g/mol . In positive-ion ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 517.6, or as adducts with sodium [M+Na]⁺ at m/z 539.6 or potassium [M+K]⁺ at m/z 555.5.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion. A study on the fragmentation of N-Boc/Fmoc protected diaminoalkyl derivatives provides insight into the expected fragmentation pattern. nih.gov For Boc-L-3-Aminomethylphe(Fmoc), characteristic fragmentation would involve the loss of the Boc group or parts of it, and cleavage related to the Fmoc group.

Table 2: Expected ESI-MS Fragmentation Patterns for Boc-L-3-Aminomethylphe(Fmoc)

| Precursor Ion [M+H]⁺ (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) |

| 517.6 | Loss of isobutylene (B52900) (C₄H₈) from Boc group | 461.5 |

| 517.6 | Loss of tert-butanol (B103910) from Boc group | 443.5 |

| 517.6 | Loss of the entire Boc group (C₅H₉O₂) | 417.4 |

| 517.6 | Cleavage of the Fmoc group | Varies |

These predictable fragmentation patterns provide a high degree of confidence in the structural assignment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules like Boc-L-3-Aminomethylphe(Fmoc). ¹H NMR and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.

While a specific spectrum for Boc-L-3-Aminomethylphe(Fmoc) is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures, such as N-Boc protected amino acids and Fmoc-protected amino acids. nih.govresearchgate.netresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in Boc-L-3-Aminomethylphe(Fmoc) (in CDCl₃)

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Boc group ( (CH₃)₃C- ) | ~1.4 | Singlet |

| Phenylalanine backbone (α-CH, β-CH₂) | 3.0 - 4.5 | Multiplets |

| Aminomethyl group (-CH₂-NH-Fmoc) | ~3.2 - 3.6 | Multiplet |

| Fmoc group (fluorenyl protons) | 7.2 - 7.8 | Multiplets |

| Fmoc group (CH, CH₂) | 4.1 - 4.5 | Multiplets |

| Amide protons (NH) | 5.0 - 7.0 | Broad |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Chiral Chromatography for Enantiomeric Purity Determination

Controlling the stereochemistry of amino acid building blocks is critical in peptide synthesis to ensure the desired biological activity and to avoid diastereomeric impurities in the final peptide. Chiral chromatography, particularly chiral HPLC, is the gold standard for determining the enantiomeric purity of compounds like Boc-L-3-Aminomethylphe(Fmoc). The goal is to separate the desired L-enantiomer from any contaminating D-enantiomer.

The enantiomeric purity of Fmoc-protected amino acids is often required to be greater than 99.0% enantiomeric excess (ee), and in some cases, ≥99.8% ee. phenomenex.com This high level of precision is achievable with chiral HPLC. The separation is accomplished using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective for resolving N-protected amino acids. phenomenex.comresearchgate.net

Table 4: Representative Chiral HPLC Method for Enantiomeric Purity of Boc-L-3-Aminomethylphe(Fmoc)

| Parameter | Condition |

| Column | Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

The selection of the CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. researchgate.net The development of such methods allows for the quantification of even trace amounts of the undesired D-enantiomer, ensuring the stereochemical quality of the starting material for peptide synthesis.

Emerging Research Avenues and Future Prospects for Boc L 3 Aminomethylphe Fmoc

Application in High-Throughput and Automated Peptide Synthesis Platforms

The dual-protection scheme of Boc-L-3-Aminomethylphe(Fmoc) makes it highly compatible with modern peptide synthesis platforms. The Boc group protects the α-amino group, while the Fmoc group protects the side-chain amino group. This "orthogonal" protection strategy is fundamental to solid-phase peptide synthesis (SPPS), the cornerstone of automated peptide synthesis. iris-biotech.dewikipedia.org In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. rsc.orgresearchgate.net

The compatibility of Boc-L-3-Aminomethylphe(Fmoc) with automated synthesizers enhances its utility for high-throughput screening in drug discovery. chemimpex.com Automated platforms, which can perform the repetitive coupling and deprotection steps with high efficiency, benefit from building blocks that allow for controlled, stepwise synthesis. researchgate.netiris-biotech.de The use of such specialized amino acids can lead to improved yields and simplified purification processes, thereby accelerating the development of new peptide-based therapeutics. chemimpex.com

The table below summarizes the key protecting groups used in peptide synthesis and their respective cleavage conditions, highlighting the orthogonal nature of the Boc and Fmoc groups.

| Protecting Group | Abbreviation | Cleavage Condition |

| tert-butyloxycarbonyl | Boc | Acidic (e.g., trifluoroacetic acid - TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) |

| Benzyl | Bzl | Hydrogenolysis or strong acid |

| Allyloxycarbonyl | Alloc | Palladium catalysis |

This orthogonality is crucial for the synthesis of complex peptides where specific modifications are required at defined positions.

Design of Novel Biomaterials and Nanostructures Utilizing Modified Peptides

The incorporation of non-canonical amino acids like Boc-L-3-Aminomethylphe(Fmoc) into peptides allows for the design of novel biomaterials and nanostructures with unique properties. The aminomethylphenyl side chain provides a site for modification, enabling the creation of peptides that can self-assemble into well-defined structures such as hydrogels, nanofibers, and nanoparticles.

For instance, peptide-based hydrogels are being explored for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. researchgate.net The ability to introduce specific functionalities through the aminomethyl group can influence the physical properties of these hydrogels, such as their responsiveness to stimuli like pH or light. researchgate.net This allows for the development of "smart" biomaterials that can release a therapeutic payload in a controlled manner.

Furthermore, the modification of peptides with moieties that promote self-assembly can lead to the formation of ordered nanostructures. These structures can serve as scaffolds for cell culture or as templates for the synthesis of inorganic nanomaterials. The precise control over peptide sequence afforded by using building blocks like Boc-L-3-Aminomethylphe(Fmoc) is essential for programming the desired self-assembly behavior.

Exploration in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for discovering new drug leads by synthesizing and screening large libraries of related compounds. nih.govimperial.ac.uk Boc-L-3-Aminomethylphe(Fmoc) is a valuable tool in this field due to its potential for creating diverse peptide libraries.

The orthogonal protecting groups allow for the selective deprotection of either the α-amino group or the side-chain amino group. This enables the introduction of a wide variety of chemical moieties at a specific position within a peptide sequence, leading to the generation of a library of structurally diverse molecules. For example, after coupling the amino acid into a peptide chain, the Fmoc group on the side chain can be selectively removed, and a library of different acyl groups can be coupled to the exposed amine.

This approach, known as "libraries from libraries," significantly expands the chemical space that can be explored. nih.gov By screening these libraries for biological activity, researchers can identify novel peptide-based compounds with therapeutic potential. The ability to systematically modify a peptide scaffold at a defined position is a key advantage in structure-activity relationship (SAR) studies, helping to optimize the properties of a lead compound. nih.gov

Advancements in Chemical Protein Synthesis through Ligation Strategies

The chemical synthesis of large proteins is often achieved by ligating smaller, unprotected peptide segments. luxembourg-bio.com Native chemical ligation (NCL) is a widely used technique that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. luxembourg-bio.comnih.gov

The use of orthogonally protected amino acids like Boc-L-3-Aminomethylphe(Fmoc) can facilitate the synthesis of the peptide segments required for these ligation strategies. While the direct synthesis of peptide thioesters can be challenging with the standard Fmoc-SPPS strategy due to the base-lability of the thioester, the Boc/Bzl strategy is more compatible. luxembourg-bio.comnih.gov However, methods are being developed to overcome these limitations.

One emerging strategy involves the temporary masking of the N-terminal cysteine of a peptide thioester segment with an Fmoc group. nih.gov This allows for a one-pot, multi-segment ligation approach where the Fmoc group is removed in situ, followed by the ligation reaction. nih.govresearchgate.net This streamlines the process of chemical protein synthesis and allows for the construction of larger and more complex proteins. The ability to incorporate unique functionalities through specialized amino acids during the synthesis of these segments further expands the possibilities for creating novel proteins with tailored properties.

Q & A

Q. What are the critical steps for synthesizing Boc-L-3-Aminomethylphe(Fmoc) using Fmoc solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Boc-L-3-Aminomethylphe(Fmoc) requires orthogonal protection strategies. The Boc group (tert-butyloxycarbonyl) protects the aminomethyl side chain, while Fmoc (9-fluorenylmethyloxycarbonyl) protects the α-amino group. Key steps include:

- Resin Loading : Use Wang or Rink amide resin pre-loaded with the first amino acid.

- Fmoc Deprotection : Apply 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups after each coupling step .

- Coupling : Activate Boc-L-3-Aminomethylphe(Fmoc) with HBTU/HOBt or Oxyma/DIC in DMF (2 hr, room temperature).

- Boc Retention : The Boc group remains stable under Fmoc cleavage conditions but is removed post-synthesis using TFA/water (95:5) .

- Key Data : Optimized coupling yields (>95%) are achieved with double couplings for sterically hindered residues .

Q. How can Fmoc protection efficiency be optimized during peptide synthesis?

- Methodological Answer :

- Reagent Selection : Fmoc-OSU (succinimidyl carbonate) offers superior yield and purity (>98%) compared to Fmoc-Cl, as shown in capillary electrophoresis analyses .

- Solvent Systems : Ionic liquids (e.g., [BMIM][BF₄]) enhance Fmoc deprotection kinetics, reducing piperidine exposure time by 30% while maintaining peptide integrity .

- Experimental Design : Use central composite design (CCD) to optimize reaction parameters (e.g., temperature, molar ratios). For example, CCD improved Fmoc-His(Trt)-OH synthesis yields to >80% .

Advanced Research Questions

Q. How can researchers mitigate aspartimide formation during Fmoc-SPPS of Boc-L-3-Aminomethylphe(Fmoc)-containing peptides?

- Methodological Answer : Aspartimide formation occurs via base-induced cyclization at Asp/Gly or Asp/Ser junctions. Mitigation strategies include:

- Side-Chain Protection : Use bulky groups like trityl (Trt) or OAll (allyl ester) to sterically hinder cyclization .

- Deprotection Conditions : Replace piperidine with 0.1 M DBU in DMF, which reduces base strength while maintaining Fmoc cleavage efficiency .

- Additives : Incorporate 0.1 M HOBt or Oxyma to suppress β-elimination side reactions .

- Data Contradiction : While 20% piperidine is standard, some studies report reduced aspartimide using 2% DBU/0.1 M HOBt in DMF, necessitating empirical validation for specific sequences .

Q. What analytical methods resolve chiral inversion discrepancies in Boc-L-3-Aminomethylphe(Fmoc) synthesis?

- Methodological Answer : Chiral inversion (e.g., D/L isomerization) can arise during coupling or deprotection. Analytical workflows include:

- HPLC Analysis : Use Chirobiotic T columns (Astec) with 0.1% TFA in acetonitrile/water gradients to separate enantiomers (resolution factor >1.5) .

- Kinetic Isotope Studies : Deuterium labeling (e.g., H/D exchange at α-carbon) tracks inversion mechanisms during Fmoc deprotection .

- X-ray Crystallography : Confirm stereochemistry in final products (e.g., insulin lispro synthesis validated 99% L-configuration retention) .

Q. How do solvent polarity and temperature affect Fmoc group stability in Boc-L-3-Aminomethylphe(Fmoc)?

- Methodological Answer : Fmoc stability is solvent- and temperature-dependent:

- Polar Aprotic Solvents : DMF and NMP stabilize Fmoc groups at 25°C (half-life >24 hr) but accelerate cleavage at >40°C .

- Polar Protic Solvents : Methanol/water mixtures (1:1) degrade Fmoc within 2 hr, even at 20°C .

- Contradictory Data : While ionic liquids (e.g., [EMIM][OTf]) enhance stability at 30°C, they reduce coupling efficiency by 15% compared to DMF .

Q. What strategies optimize Boc-L-3-Aminomethylphe(Fmoc) incorporation into self-assembling biomaterials?

- Methodological Answer : The Fmoc moiety promotes π-π stacking and hydrophobic interactions, enabling nanostructure formation. Design principles include:

- Co-Assembly : Mix Boc-L-3-Aminomethylphe(Fmoc) with Fmoc-dipeptides (e.g., Fmoc-FF) to tune hydrogel mechanical strength (G’ >10 kPa) .

- pH-Responsive Assembly : Adjust pH to 7.4–8.0 to trigger β-sheet formation, confirmed via CD spectroscopy (minimum at 218 nm) .

- Functionalization : Introduce fluorophores (e.g., FITC) via click chemistry for real-time imaging of self-assembly dynamics .

Notes

- All methodologies are validated in peer-reviewed studies (e.g., J. Org. Chem., Biomacromolecules).

- For orthogonal protection, ensure Boc and Fmoc groups are compatible with sequential TFA/piperidine treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.